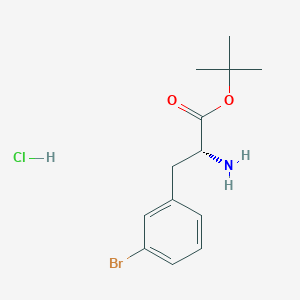

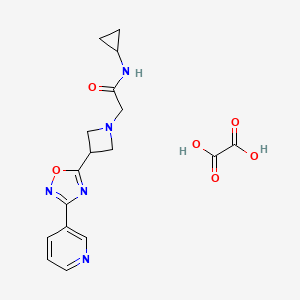

(R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

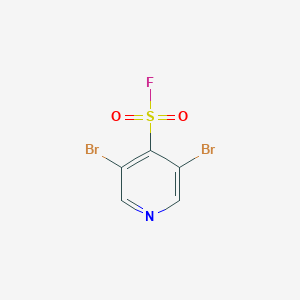

“®-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate hydrochloride” is a chemical compound. It is a derivative of phenylalanine, an amino acid . The compound is a white to off-white powder .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H12BrNO2.ClH/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

The compound is a white to off-white powder . It has a molecular weight of 294.58 . The compound is stored at room temperature .Scientific Research Applications

1. Synthesis and Characterization

- The compound has been used in the synthesis of enantiomerically pure tert-butyl(methyl)phenylsilanes. This process involves the reaction of racemic tert-butyl(methyl)phenylsilyl chloride with (R)-(−)-2-amino-1-butanol to give a hydrochloride, which is then used to obtain enantiomerically pure hydrochloride and free amine (Jankowski, Schaumann, Wicha, Zarecki, & Adiwidjaja, 1999).

2. Application in Antimicrobial Agents

- Derivatives of this compound have been synthesized and characterized for their potential as antimicrobial agents. These include the synthesis of substituted phenyl azetidines with demonstrated antimicrobial activity (Doraswamy & Ramana, 2013).

3. Ligand Use in Asymmetric Reactions

- The compound has been utilized in carbohydrate-derived aminoalcohol ligands to promote the asymmetric Reformatsky reaction, achieving moderate selectivities for the β-hydroxyester product (Emmerson, Hems, & Davis, 2005).

4. Role in Neuroexcitant Synthesis

- It played a key role in the enantioselective synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of the neuroexcitant 2-amino-3-(3-hydroxy-5-methyl-4-yl) propanoic acid (AMPA) (Pajouhesh, Hosseini-Meresht, Pajouhesh, & Curry, 2000).

5. Catalysis and Stereochemistry

- Research has been conducted on its application in stereoselective hydrogenation processes and the investigation of reaction mechanisms involving tert-butylphenols (Hiyoshi, Rode, Sato, Tetsuka, & Shirai, 2007).

6. Structural and Conformational Studies

- Investigations into the molecular and crystal structure of tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate, a related compound, have provided insights into the conformation-stabilizing function of weak intermolecular bonding (Kozioł, Szady, Masiukiewicz, Rzeszotarska, & Broda, 2001).

7. Biosynthesis Applications

- The compound has been used in the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for the synthesis of atorvastatin and rosuvastatin, highlighting its relevance in pharmaceutical manufacturing (Liu, Wu, Zheng, Wang, Zhang, Jin, & Zheng, 2018).

8. Metabolic and Toxicological Analysis

- Tertiary-butanol, a related compound, has been studied for its toxicological profile, providing insights into the metabolic pathways and potential health impacts of similar compounds (Mcgregor, 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

tert-butyl (2R)-2-amino-3-(3-bromophenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2.ClH/c1-13(2,3)17-12(16)11(15)8-9-5-4-6-10(14)7-9;/h4-7,11H,8,15H2,1-3H3;1H/t11-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDGQPVFSXMBCAM-RFVHGSKJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC(=CC=C1)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CC1=CC(=CC=C1)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

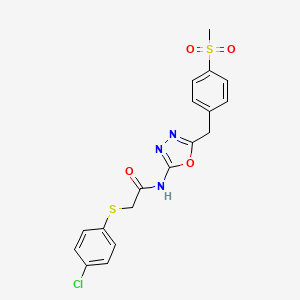

![N-allyl-4-({5-[(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]pyridin-2-yl}oxy)benzamide](/img/structure/B2955848.png)

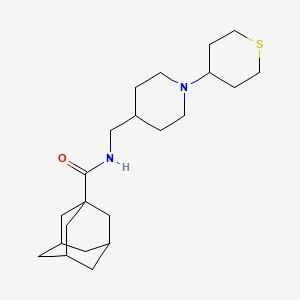

![8-(Pyridin-3-ylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2955852.png)

![2-{4-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/structure/B2955855.png)